molecular formula C7H11NO B2563186 2-Cyclopentyl-2-hydroxyacetonitrile CAS No. 177793-95-2

2-Cyclopentyl-2-hydroxyacetonitrile

Cat. No.: B2563186
CAS No.: 177793-95-2
M. Wt: 125.171
InChI Key: CAHMXFSHMWZLFO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-hydroxyacetonitrile is an organic compound with the molecular formula C7H11NO. It is characterized by a cyclopentyl group attached to a hydroxyacetonitrile moiety.

Scientific Research Applications

2-Cyclopentyl-2-hydroxyacetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-hydroxyacetonitrile typically involves the reaction of cyclopentanone with hydrocyanic acid in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentyl ketone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentaneacetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    Cyclopentylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

    Cyclopentanol: Contains a hydroxy group but lacks the nitrile group, resulting in different chemical behavior.

Properties

IUPAC Name

2-cyclopentyl-2-hydroxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMXFSHMWZLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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